![molecular formula C18H14ClN3O4 B2970900 7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105215-43-7](/img/structure/B2970900.png)
7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H14ClN3O4 and its molecular weight is 371.78. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Some novel derivatives, including 1,2,4-triazole and 1,3,4-oxadiazole compounds, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Evaluation
- Derivatives of 1,3,4-oxadiazole have been synthesized and subjected to in vitro anticancer evaluation. One compound was found to be active against breast cancer cell lines, while others showed moderate activity (Salahuddin et al., 2014).
Mesomorphic Behavior and Photoluminescent Properties
- Research on 1,3,4-oxadiazole derivatives focused on their mesomorphic behavior and photoluminescent properties. These compounds exhibited cholesteric mesophase, nematic and/or smectic A mesophases, and strong blue fluorescence emission (Han et al., 2010).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, a significant pest (Liu et al., 2022).
Aldose Reductase Inhibitors
- Certain 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids were synthesized and tested for their ability to inhibit aldose reductase. These compounds showed potential in preventing cataract development in animal models (La Motta et al., 2008).
Fluoride Chemosensors
- Novel anion sensors containing 1,3,4-oxadiazole groups were developed for fluoride sensing. These sensors exhibited color changes and optical shifts upon addition of fluoride (Ma et al., 2013).
Antibacterial Activity
- A series of novel 1,3,4-oxadiazoles were synthesized and demonstrated antibacterial activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).
properties
IUPAC Name |
7-chloro-4-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-24-14-5-3-2-4-12(14)18-20-16(26-21-18)9-22-13-7-6-11(19)8-15(13)25-10-17(22)23/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIAYFLJMHYGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
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